REACTION_CXSMILES
|
C(O[C:6](=[O:32])[C@@H:7]1C[CH2:10][CH2:9][N:8]1[CH2:12][C@@H:13](O)[C@@H](NC(=O)[C@H](CC(=O)N)N)C[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)(C)(C)C.[C:33]1(C(O)=O)C2C(=CC=CC=2)C=C[N:34]=1.O[C:47]1[C:55]2[N:54]=NN[C:51]=2[CH:50]=[CH:49][CH:48]=1>>[CH2:9]([N:8]1[CH2:7][CH2:6][O:32][CH2:13][CH2:12]1)[CH3:10].[CH:55]1([N:54]=[C:33]=[N:34][CH:16]2[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21]2)[CH2:51][CH2:50][CH2:49][CH2:48][CH2:47]1
|
Name
|
N-[3(S)-[[L-asparaginyl]amino]-2(R)-hydroxy-4-phenylbutyl]-L-proline tert.butyl ester
|
Quantity
|
234 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC([C@H]1N(CCC1)C[C@H]([C@H](CC1=CC=CC=C1)NC([C@@H](N)CC(N)=O)=O)O)=O
|
Name
|
|
Quantity
|
90 mg
|
Type
|
reactant
|
Smiles
|
C1(=NC=CC2=CC=CC=C12)C(=O)O
|
Name
|
|
Quantity
|
70 mg
|
Type
|
reactant
|
Smiles
|
OC1=CC=CC=2NN=NC21
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60 mg |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 118 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |